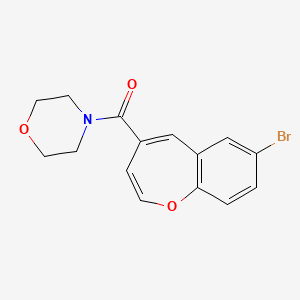

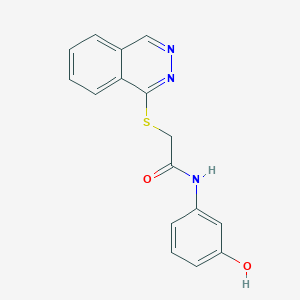

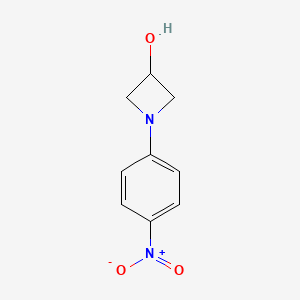

![molecular formula C10H15N5 B6422412 N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5401-48-9](/img/structure/B6422412.png)

N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (NBM-PP) is an organic compound derived from pyrazolo[3,4-d]pyrimidin-4-amine. It is a heterocyclic compound with a nitrogen atom in the ring and is a member of the pyrazole family of compounds. NBM-PP has been studied for its potential applications in medicinal chemistry, including as an inhibitor of certain enzymes and as a drug candidate for various diseases.

Aplicaciones Científicas De Investigación

N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its potential applications in medicinal chemistry. It has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation.

Mecanismo De Acción

Target of Action

The primary target of N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .

Mode of Action

This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is essential for the initiation of DNA replication during the S phase. By inhibiting CDK2, this compound prevents the initiation of DNA replication, thereby halting the cell cycle .

Result of Action

The inhibition of CDK2 by this compound results in the arrest of the cell cycle . This can lead to apoptosis, or programmed cell death, particularly in cancer cells that rely on rapid cell division for growth . Therefore, this compound has potential therapeutic applications in cancer treatment .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine for laboratory experiments include its ease of synthesis, low cost, and wide range of potential applications. The limitations of using this compound for laboratory experiments include its potential toxicity and the fact that its effects on humans are still largely unknown.

Direcciones Futuras

For the study of N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine include further research into its mechanism of action, its potential toxicity, and its efficacy as a drug candidate for various diseases. Other potential future directions for the study of this compound include its potential applications in the synthesis of other compounds, its potential use as an antioxidant or anti-microbial agent, and its potential use as a biomarker for cancer.

Métodos De Síntesis

N-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be synthesized using the Biginelli reaction, which is a three-component reaction between an aldehyde, an α-diketone, and an amine. The reaction is catalyzed by an acid, such as hydrochloric acid, and yields this compound as a product. The reaction is typically performed at room temperature and is generally considered to be a mild and efficient method for the synthesis of this compound.

Propiedades

IUPAC Name |

N-butyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c1-3-4-5-11-9-8-6-14-15(2)10(8)13-7-12-9/h6-7H,3-5H2,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBQKMWSFYWNRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C2C=NN(C2=NC=N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903745 |

Source

|

| Record name | NoName_4484 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5401-48-9 |

Source

|

| Record name | NSC4931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

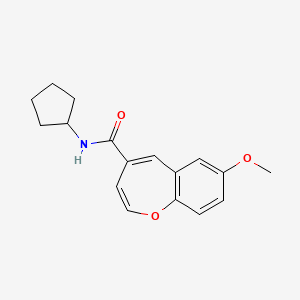

![N-[(2-chlorophenyl)methyl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B6422363.png)

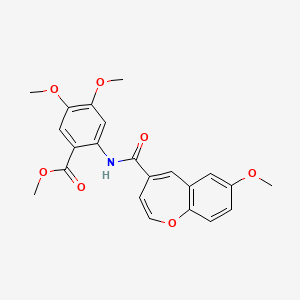

![ethyl 1-{[(3,4-difluorophenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B6422373.png)

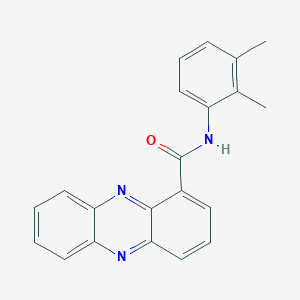

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6422388.png)

![methyl 4-(2-{3-[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6422392.png)

![N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6422426.png)